![molecular formula C8H12N2O B12957821 6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)
6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one is a heterocyclic compound that features a fused ring system combining an imidazole and an azepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the fused ring system with high efficiency and selectivity . Common reagents used in these reactions include aldehydes, amines, and isocyanides, which react under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]azepine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]azepine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the fused ring system .
Aplicaciones Científicas De Investigación
6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another fused ring system with similar structural features and applications.
Imidazo[1,5-a]pyridine: Known for its strong π-accepting character and use as a ligand in coordination chemistry.
2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-: A related compound with a similar azepine ring structure.
Uniqueness
6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-one |
InChI |
InChI=1S/C8H12N2O/c11-8-6-9-7-4-2-1-3-5-10(7)8/h1-6H2 |
Clave InChI |
HUDVBQIJJOCKAD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NCC(=O)N2CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




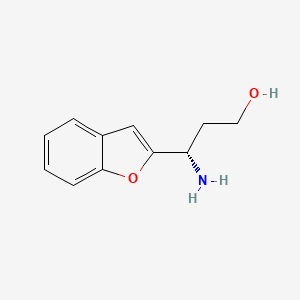

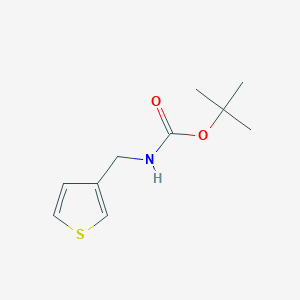
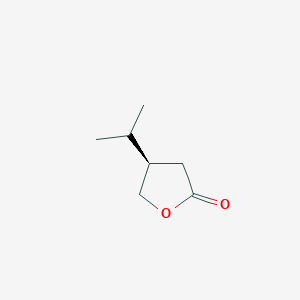

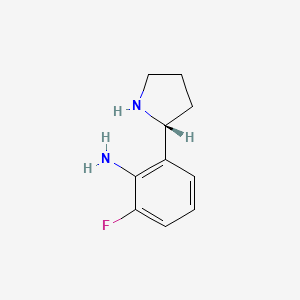
![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)


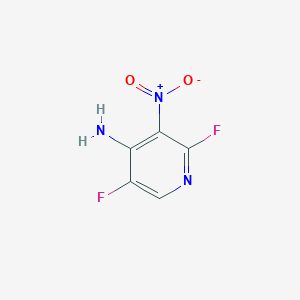
![2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12957820.png)
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride](/img/structure/B12957824.png)
